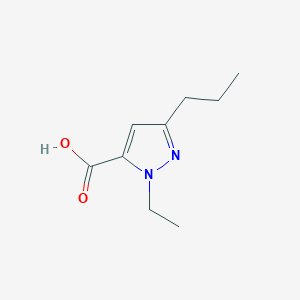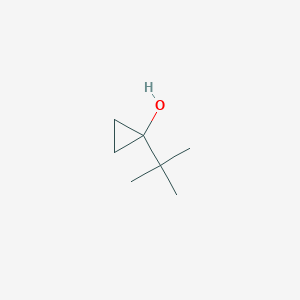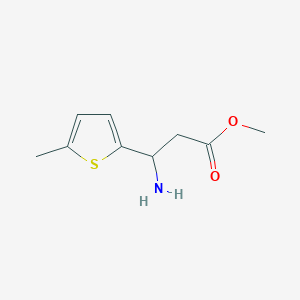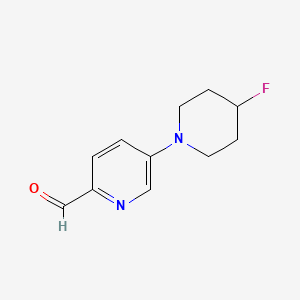
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a fluorinated piperidine moiety and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde typically involves the following steps:
Formation of the Fluorinated Piperidine: The starting material, 4-fluoropiperidine, can be synthesized through the fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyridine-2-carbaldehyde: The fluorinated piperidine is then coupled with pyridine-2-carbaldehyde through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: 5-(4-Fluoropiperidin-1-yl)pyridine-2-carboxylic acid.
Reduction: 5-(4-Fluoropiperidin-1-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the fluorinated piperidine moiety, making it less hydrophobic and less reactive in certain biochemical contexts.
4-Fluoropiperidine: Lacks the pyridine and aldehyde functionalities, limiting its applications in medicinal chemistry.
5-(4-Fluorophenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, affecting its reactivity and biological activity.
Uniqueness
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde is unique due to the combination of its fluorinated piperidine and pyridine-2-carbaldehyde moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H13FN2O |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
5-(4-fluoropiperidin-1-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-5-14(6-4-9)11-2-1-10(8-15)13-7-11/h1-2,7-9H,3-6H2 |
InChIキー |
CPFOVFHIRYYWPJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1F)C2=CN=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


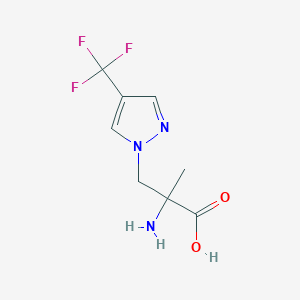
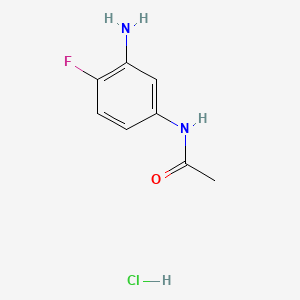
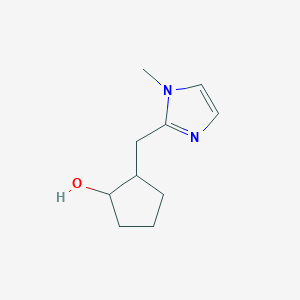


![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
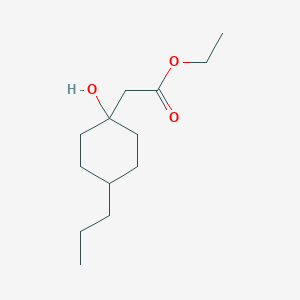
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
